2-(2,6-Dimethylphenyl)sulfanylaniline
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Overview
Description
2-(2,6-Dimethylphenyl)sulfanylaniline is an organic compound with the molecular formula C14H15NS It is characterized by the presence of a sulfanyl group attached to an aniline moiety, with two methyl groups positioned on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)sulfanylaniline typically involves the reaction of 2,6-dimethylbenzenethiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)sulfanylaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or modify the aniline moiety.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified aniline derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
Scientific Research Applications
2-(2,6-Dimethylphenyl)sulfanylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)sulfanylaniline involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, potentially affecting their function. The aniline moiety may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethylphenyl)sulfanyl]aniline
- 2-[(2,5-Dimethylphenyl)sulfanyl]aniline
- 2-[(3,4-Dimethylphenyl)sulfanyl]aniline
Comparison
Compared to its analogs, 2-(2,6-Dimethylphenyl)sulfanylaniline may exhibit unique properties due to the specific positioning of the methyl groups on the phenyl ring This can influence its reactivity, stability, and interactions with other molecules
Properties
CAS No. |
33264-60-7 |
---|---|
Molecular Formula |
C14H15NS |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NS/c1-10-6-5-7-11(2)14(10)16-13-9-4-3-8-12(13)15/h3-9H,15H2,1-2H3 |
InChI Key |
AWCMNPKTLMOABD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)SC2=CC=CC=C2N |
Origin of Product |
United States |
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